trans-(-)-p-Menth-1-en-3-ol

Antimicrobial susceptibility Minimum inhibitory concentration Gram-negative bacteria

trans-(−)-p-Menth-1-en-3-ol (CAS 25437-28-9), also referred to as (−)-trans-piperitol, is a chiral monoterpene alcohol belonging to the p-menthane monoterpenoid class. Its IUPAC name is (1S,6S)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol, with a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 25437-28-9
Cat. No. B12783840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(-)-p-Menth-1-en-3-ol
CAS25437-28-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(C)C)O
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1
InChIKeyHPOHAUWWDDPHRS-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-(−)-p-Menth-1-en-3-ol (CAS 25437-28-9) Procurement-Relevant Compound Profile


trans-(−)-p-Menth-1-en-3-ol (CAS 25437-28-9), also referred to as (−)-trans-piperitol, is a chiral monoterpene alcohol belonging to the p-menthane monoterpenoid class [1]. Its IUPAC name is (1S,6S)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol, with a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol [2]. The compound possesses two defined stereocenters in a trans configuration, distinguishing it from its cis isomer and from other p-menthan-3-ol congeners such as isopulegol and menthol [3]. It occurs naturally in essential oils of Mentha species, Cymbopogon distans, and Peucedanum dhana, and is recognized by FEMA (No. 3179) and JECFA (No. 434) as a safe flavouring agent [4]. Its unique stereochemistry renders it a valuable chiral building block for the total synthesis of complex natural products and fine chemicals [5].

Why Generic Substitution of trans-(−)-p-Menth-1-en-3-ol with Other p-Menthan-3-ols Compromises Performance and Data Integrity


The p-menthan-3-ol monoterpene family comprises multiple stereoisomers and structural analogs—including cis-piperitol, (−)-isopulegol, (+)-isopulegol, and menthol—that cannot be interchanged without altering biological, organoleptic, or synthetic outcomes [1]. Lipase-catalyzed resolution studies have demonstrated that the enantiomer and diastereoisomer composition of these products dictates their activity features; for instance, (−)-isopulegol is described as odourless and useful as a cooling agent, whereas trans-(−)-piperitol retains a distinct herbal-minty odour profile [2]. Head-to-head antimicrobial assays show that trans-piperitol exhibits 2- to 8-fold lower MIC values against Gram-negative bacteria than the commonly co-occurring β-pinene, and causes significantly more extensive membrane damage as measured by flow cytometry [3]. Furthermore, antifeedant lactone derivatives synthesized from enantiomerically enriched trans- and cis-piperitols display stereochemistry-dependent activity; only derivatives from enantiopure trans-piperitol alcohols achieve maximal deterrent potency [4]. Consequently, substituting the (−)-trans isomer with racemic mixtures, cis isomers, or isopulegol would yield quantitatively different biological data, altered sensory properties, and unpredictable synthetic stereoselectivity—directly compromising reproducibility in research, flavour formulation, and chiral synthesis workflows.

Quantitative Differentiation Evidence for trans-(−)-p-Menth-1-en-3-ol versus Closest Analogs


Antimicrobial MIC: trans-Piperitol Demonstrates 2- to 8-Fold Lower MIC Values Than β-Pinene Against Gram-Negative Pathogens

In a direct head-to-head comparison, pure trans-piperitol exhibited significantly lower MIC values than β-pinene against all tested microorganisms [1]. Against Pseudomonas aeruginosa ATCC 27853, trans-piperitol achieved an MIC of 31.25 µg/mL versus 250.00 µg/mL for β-pinene (8-fold difference). Against Enterobacter aerogenes ATCC 13048, MIC values were 31.25 µg/mL (trans-piperitol) vs. 250.00 µg/mL (β-pinene), also an 8-fold difference. Against Escherichia coli ATCC 25922, trans-piperitol recorded 62.50 µg/mL compared to 500.00 µg/mL for β-pinene (8-fold difference). For Gram-positive Staphylococcus aureus ATCC 25923, the difference was 4-fold (125.00 vs. 500.00 µg/mL). Zone of inhibition diameters at 1000 µg/mL consistently exceeded those of β-pinene by 4.8–16.9 mm across all strains.

Antimicrobial susceptibility Minimum inhibitory concentration Gram-negative bacteria

Membrane Disruption Potency: trans-Piperitol Causes the Most Extensive Cell Membrane Alteration Among Tested Monoterpenes

Flow cytometric analysis using propidium iodide (PI) and SYTO9 double-staining was employed to assess membrane integrity in E. coli, P. aeruginosa, and E. aerogenes exposed to trans-piperitol, β-pinene, and P. dhana essential oil at their respective MICs [1]. After 24 h of treatment, trans-piperitol induced the most significant cell membrane alteration and depolarization, outperforming both β-pinene and the whole essential oil [2]. The rank order of membrane disruption potency was: trans-piperitol > P. dhana essential oil > β-pinene. This indicates that trans-piperitol possesses a superior mechanism-based bactericidal action linked to membrane compromise, rather than merely bacteriostatic effects.

Membrane integrity Flow cytometry Bactericidal mechanism

Cytotoxicity Selectivity: trans-Piperitol Exhibits Differential Cytotoxic Potency Against Cancer Cells While Sparing Normal Fibroblasts Compared to β-Pinene

MTT cytotoxicity assays were performed on four cell lines to compare trans-piperitol and β-pinene directly [1]. trans-Piperitol showed IC₅₀ values of 7.07 ± 0.67 µg/mL (HeLa), 7.76 ± 0.35 µg/mL (A549), and 65.56 ± 0.13 µg/mL (SW480), whereas β-pinene exhibited IC₅₀ > 1000 µg/mL across all cancer lines tested—representing an over 140-fold difference in potency against HeLa cells [2]. Against normal murine fibroblasts (3T3L1), trans-piperitol showed an IC₅₀ of 76.30 ± 0.23 µg/mL, yielding a selectivity window (3T3L1/HeLa ratio) of approximately 10.8, which contrasts sharply with β-pinene's complete lack of differential activity (all IC₅₀ > 1000 µg/mL).

Cytotoxicity Cancer cell lines Selectivity index

Antioxidant Activity: trans-Piperitol Shows Statistically Significant Superiority Over β-Pinene in Both DPPH and ABTS Radical Scavenging Assays

In parallel antioxidant assays, trans-piperitol demonstrated moderately but statistically significantly stronger radical scavenging activity than β-pinene [1]. By DPPH assay, trans-piperitol gave an IC₅₀ of 14.76 ± 0.15 mg/mL versus 15.45 ± 0.25 mg/mL for β-pinene (p < 0.05; different letter groupings b vs. c). By ABTS assay, values were 14.98 ± 0.24 mg/mL (trans-piperitol) and 15.56 ± 0.61 mg/mL (β-pinene) (p < 0.05) [2]. Although the absolute difference is modest, the consistency across two orthogonal radical systems confirms a small but real activity advantage.

Antioxidant capacity DPPH assay ABTS assay

Chiral Purity Requirement in Bioactive Derivative Synthesis: Enantiomerically Enriched trans-Piperitol (ee ≥ 91%) Is Essential for Maximal Antifeedant Activity

The synthesis of halolactone antifeedants from p-menthane scaffolds requires enantiomerically enriched cis- and trans-piperitols with enantiomeric excess (ee) of 91–98% [1]. Structure-activity relationship studies demonstrated that chloro- and bromolactones synthesized from enantiopure trans-piperitol alcohols exhibited the strongest and most durable feeding deterrent effects against Alphitobius diaperinus (lesser mealworm), whereas racemic mixtures showed reduced activity [2]. The specific chiral centre configuration derived from the starting trans-piperitol directly influenced antifeedant potency. This stereochemical stringency contrasts with (−)-isopulegol, which, while widely used as a chiral pool reagent, is documented as odourless [3] and serves different synthetic roles (primarily menthol synthesis and σ1 receptor antagonist derivatization), whereas enantiopure trans-piperitol is preferred for p-menthane lactone and halolactone bioactive libraries.

Enantiomeric purity Chiral building block Antifeedant activity

Regulatory and Safety Baseline: JECFA Confirms No Safety Concern for p-Menth-1-en-3-ol at Current Dietary Intake Levels

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated p-menth-1-en-3-ol (FEMA No. 3179, JECFA No. 434) in 1998 and concluded an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This evaluation is isomer-specific in that FEMA 3179 encompasses piperitol as a defined flavouring substance recognized as GRAS by the Flavor and Extract Manufacturers Association [2]. By contrast, isopulegol (FEMA No. 2962) carries a maximum skin level recommendation of 0.05% in fine fragrances (IFRA, 2004) and has reported acute oral LD₅₀ of approximately 1.03 g/kg in rats [3]. While toxicity data specifically for the (−)-trans isomer of piperitol are sparse, the JECFA and FEMA GRAS determinations for p-menth-1-en-3-ol as a class provide a well-established safety framework for flavour and food-contact applications.

Flavour safety JECFA evaluation Regulatory acceptance

Optimal Procurement and Application Scenarios for trans-(−)-p-Menth-1-en-3-ol (CAS 25437-28-9)


Antimicrobial Natural Preservative Development Targeting Gram-Negative Pathogens

Based on the 2- to 8-fold lower MIC values of trans-piperitol against Pseudomonas aeruginosa, Enterobacter aerogenes, and Escherichia coli compared to β-pinene [1], this compound is optimally deployed as a lead scaffold for developing natural food preservatives or topical antimicrobial formulations where Gram-negative coverage is critical. The demonstrated membrane disruption mechanism, quantified via PI/SYTO9 flow cytometry as the most extensive among tested monoterpenes [2], supports its use in mechanistic studies of bacterial membrane integrity and in combination strategies with membrane-impermeant antibiotics.

Chiral Building Block for Stereospecific Synthesis of p-Menthane Bioactive Lactones

Enantiomerically enriched trans-(−)-piperitol (ee 91–98%) is a validated starting material for the synthesis of halolactone and hydroxy-γ-lactone antifeedants with stereochemistry-dependent activity against coleopteran and hemipteran pests [1]. Unlike (−)-isopulegol, which is primarily utilized for menthol synthesis [2], trans-(−)-piperitol enables the construction of a distinct chemical space of p-menthane lactones where the trans stereochemistry and specific chiral centre configuration dictate biological potency [3]. Procurement specifications should require ee ≥ 95% with certificate of analysis confirming the (1S,6S) absolute configuration.

Cancer Cytotoxicity Screening and Selective Antiproliferative Agent Discovery

The differential cytotoxicity profile of trans-piperitol—with IC₅₀ values of 7.07 µg/mL (HeLa) and 7.76 µg/mL (A549) versus 76.30 µg/mL against normal 3T3L1 fibroblasts [1]—positions this compound for inclusion in focused libraries targeting selective anticancer activity. The ~10.8-fold selectivity window contrasts with β-pinene, which shows no measurable cytotoxicity (IC₅₀ > 1000 µg/mL) across all tested lines [2]. Researchers investigating monoterpene scaffolds for anticancer lead generation will find trans-piperitol's reproducible differential toxicity a meaningful phenotypic starting point for medicinal chemistry optimization.

Flavour and Fragrance Formulation Requiring JECFA-Cleared Herbal-Minty Notes

With JECFA's determination of 'no safety concern at current levels of intake' [1] and FEMA GRAS status (No. 3179) [2], trans-(−)-p-menth-1-en-3-ol is suitable for use as a flavouring agent in food and beverage applications. The compound is reported to contribute a herbal, minty, fresh-pungent odour profile [3], and is documented as the major terpenoid responsible for the peppermint aroma of freshly crushed Mentha leaves [4]. Its distinct organoleptic signature differentiates it from the odourless (−)-isopulegol [5], allowing formulators to achieve specific mint-herbal top notes without the cooling sensation associated with menthol.

Quote Request

Request a Quote for trans-(-)-p-Menth-1-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.